molecular formula C19H40 B1259921 2,4,6,10-Tetramethylpentadecane

2,4,6,10-Tetramethylpentadecane

Cat. No. B1259921
M. Wt: 268.5 g/mol
InChI Key: RLENBLIPUDEJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6,10-tetramethylpentadecane is a branched alkane that is pentadecane carrying four methyl groups at at positions 2, 4, 6 and 10.

Scientific Research Applications

Hydrocracking Pathways

2,4,6,10-Tetramethylpentadecane (TMPD), commonly known as pristane, is used as a model molecule in hydrocracking studies. Research indicates that pristane undergoes methyl shift and hydrocracking in vapor phase continuous flow laboratory reactors over specific catalysts, providing insights into the cracking patterns of large tetramethylbranched alkanes (Burnens et al., 2011).

Environmental Studies

TMPD has been isolated from marine sediments, suggesting a biochemical origin and its role in understanding the geochemical formation of other compounds (Blumer & Snyder, 1965). Additionally, high concentrations of pristane in certain zooplankton indicate its importance in marine biology and ecology (Blumer, Mullin, & Thomas, 1963).

Microbial Metabolism

Research on microbial metabolism of pristane reveals its utilization as a carbon and energy source by certain soil bacteria. This challenges the notion of its stability and has implications for biodegradation processes (McKenna & Kallio, 1971).

Vapour Pressure Characterization

Studies on the vapour pressures of TMPD contribute to understanding its physical properties, which is significant for industrial and environmental applications (Bourasseau et al., 2004).

Biochemical Studies

Pristane's role in inducing certain biological responses, such as tumor cell transplantability, has been explored, offering insights into its biological activity and potential applications in cancer research (Platica et al., 1980).

properties

Molecular Formula

C19H40

Molecular Weight

268.5 g/mol

IUPAC Name

2,4,6,10-tetramethylpentadecane

InChI

InChI=1S/C19H40/c1-7-8-9-11-17(4)12-10-13-18(5)15-19(6)14-16(2)3/h16-19H,7-15H2,1-6H3

InChI Key

RLENBLIPUDEJMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)CCCC(C)CC(C)CC(C)C

Origin of Product

United States

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